molecular formula C19H18N4O3 B2812981 ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate CAS No. 915934-71-3

ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate

Cat. No.: B2812981
CAS No.: 915934-71-3
M. Wt: 350.378
InChI Key: RIMDWFUSBDPCQT-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the following steps:

    Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from 4-aminobenzoic acid, which is converted to 4-azidobenzoic acid. The alkyne precursor is synthesized from 5-methyl-1H-1,2,3-triazole.

    Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting product is then esterified with ethanol to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the ester or amide groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester or amide groups.

Scientific Research Applications

Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate
  • 4-(4-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline

Uniqueness

Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate is unique due to the presence of the 5-methyl-1H-1,2,3-triazole moiety, which imparts distinct biological activities and chemical reactivity. This structural feature differentiates it from other triazole derivatives and contributes to its potential as a versatile compound in various fields of research .

Properties

IUPAC Name

ethyl 4-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)15-4-8-16(9-5-15)21-18(24)14-6-10-17(11-7-14)23-13(2)12-20-22-23/h4-12H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMDWFUSBDPCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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